molecular formula C10H13NO3 B1595449 ethyl N-phenylmethoxycarbamate CAS No. 5555-72-6

ethyl N-phenylmethoxycarbamate

Cat. No.: B1595449
CAS No.: 5555-72-6
M. Wt: 195.21 g/mol
InChI Key: OBBCREYLPHMEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is a type of carbamate, which is a class of organic compounds derived from carbamic acid. Carbamates are known for their versatility and are used in various applications, including as protecting groups in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-phenylmethoxycarbamate can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with ethyl alcohol in the presence of a base, such as triethylamine. The reaction typically takes place at room temperature and yields the desired carbamate product . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product is typically achieved through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-phenylmethoxycarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acidic or basic conditions, the compound can be hydrolyzed to produce phenylamine and ethyl alcohol.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamates and other oxidation products.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form new carbamate derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: Phenylamine and ethyl alcohol.

    Oxidation: Various carbamate derivatives and oxidation products.

    Substitution: New carbamate derivatives.

Scientific Research Applications

Ethyl N-phenylmethoxycarbamate has several scientific research applications, including:

    Chemistry: Used as a protecting group for amines in organic synthesis, allowing for selective reactions and the formation of complex molecules.

    Biology: Studied for its potential use in the development of enzyme inhibitors and other biologically active compounds.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Ethyl N-phenylmethoxycarbamate can be compared with other similar compounds, such as:

    Ethyl carbamate:

    Methyl carbamate: Another carbamate ester, used in various industrial applications and as a precursor for other chemical compounds.

    Phenyl carbamate: Similar in structure but with different substituents, leading to variations in reactivity and applications.

Uniqueness

This compound is unique due to its specific structure, which includes both an ethyl group and a phenylmethoxy group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it suitable for specific applications in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

ethyl N-phenylmethoxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-13-10(12)11-14-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBCREYLPHMEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292182
Record name ethyl(benzyloxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5555-72-6
Record name Ethyl N-(phenylmethoxy)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5555-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 80672
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC80672
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl(benzyloxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-phenylmethoxycarbamate
Reactant of Route 2
Reactant of Route 2
ethyl N-phenylmethoxycarbamate
Reactant of Route 3
Reactant of Route 3
ethyl N-phenylmethoxycarbamate
Reactant of Route 4
Reactant of Route 4
ethyl N-phenylmethoxycarbamate
Reactant of Route 5
Reactant of Route 5
ethyl N-phenylmethoxycarbamate
Reactant of Route 6
ethyl N-phenylmethoxycarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.